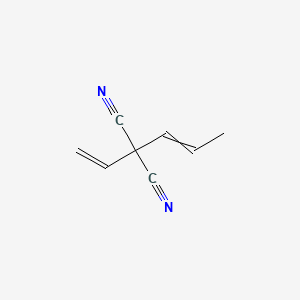
2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol is a highly fluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is used in various scientific and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol typically involves the fluorination of decane-1,10-diol. This process can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes. These methods are optimized for efficiency and yield, often utilizing specialized equipment to handle the reactive fluorine gas safely. The resulting product is then purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other fluorinated compounds and materials.
Biology: Its hydrophobic properties make it useful in studying membrane interactions and protein folding.
Medicine: The compound is explored for its potential in drug delivery systems due to its stability and biocompatibility.
Industry: It is used in the production of specialized coatings, lubricants, and surfactants.
Mécanisme D'action
The mechanism by which 2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol exerts its effects is primarily related to its fluorinated structure. The multiple fluorine atoms create a highly hydrophobic surface, which can interact with various molecular targets. These interactions can influence the behavior of biological membranes, proteins, and other macromolecules, leading to its diverse applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol: Another highly fluorinated diol with similar properties but a different fluorination pattern.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: A fluorinated acrylate used in surface functionalization and nanomaterial synthesis.
Uniqueness
2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its combination of hydrophobicity, stability, and reactivity makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
90177-97-2 |
|---|---|
Formule moléculaire |
C10H10F12O2 |
Poids moléculaire |
390.17 g/mol |
Nom IUPAC |
2,2,4,4,5,5,6,6,7,7,9,9-dodecafluorodecane-1,10-diol |
InChI |
InChI=1S/C10H10F12O2/c11-5(12,3-23)1-7(15,16)9(19,20)10(21,22)8(17,18)2-6(13,14)4-24/h23-24H,1-4H2 |
Clé InChI |
DAJUWLXWWROENQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)(F)F)C(C(C(C(CC(CO)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


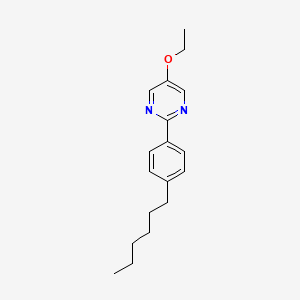
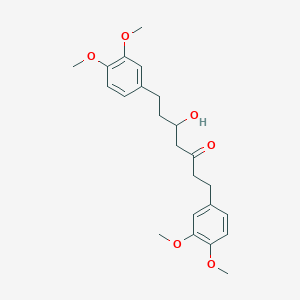
![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
methyl}benzoate](/img/structure/B14359060.png)

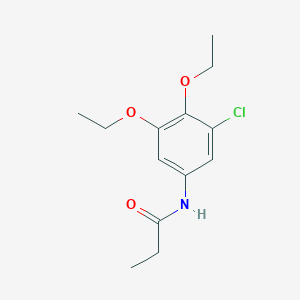
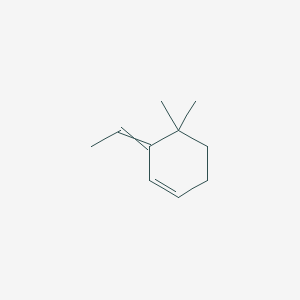
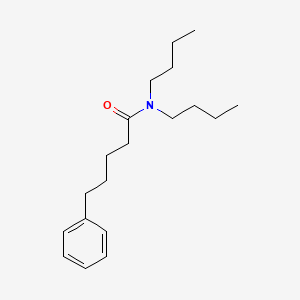
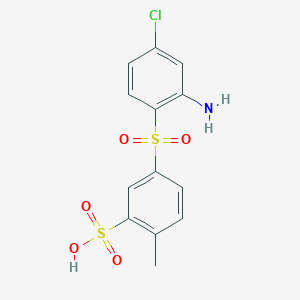
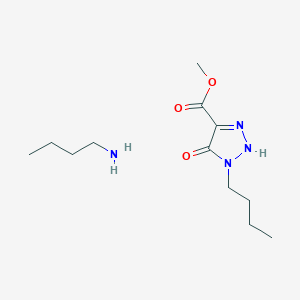


![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
